molecular formula C24H24N2O2S B2896595 2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 681227-79-2

2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2896595
CAS RN: 681227-79-2
M. Wt: 404.53
InChI Key: IIJBQYOKIHLRAU-UHFFFAOYSA-N
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Description

The compound “2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a chemical compound available for scientific research needs . It is also known by registry numbers ZINC000004281507 .

Scientific Research Applications

Heterocyclic Synthesis

The compound 2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a key intermediate in the synthesis of various heterocyclic compounds. It has been utilized in the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the production of derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. These compounds have significant potential in pharmaceutical and chemical research due to their diverse biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Antimicrobial and Antioxidant Properties

Recent studies have focused on the antimicrobial and antioxidant properties of derivatives synthesized from 2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. These compounds have shown promising results in inhibiting the growth of various bacterial strains, making them potential candidates for the development of new antibiotics and preservatives (Talupur, Satheesh, & Chandrasekhar, 2021).

Supramolecular Chemistry

In the realm of supramolecular chemistry, derivatives of 2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide have been used to form non-covalent complexes with imidazoline bases. These complexes exhibit unique luminescent properties, which can be leveraged in the development of new materials for optoelectronic applications. The hydrogen bonding between the carboxylate ligands and the imidazoline groups plays a crucial role in the stability and luminescence of these assemblies (Osterod, Peters, Kraft, Sano, Morrison, Feeder, & Holmes, 2001).

Mechanism of Action

Target of Action

The primary target of 2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is currently unknown . It’s worth noting that thiophene-based analogs have been found to exhibit a variety of biological effects, suggesting potential interactions with multiple targets .

Mode of Action

Thiophene derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Thiophene derivatives have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination.

Result of Action

Given the biological activity of other thiophene derivatives, it is plausible that this compound could have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized within the body. Specific information on how these factors influence the action of 2-(4-benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is currently unavailable .

properties

IUPAC Name

2-[(4-benzylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-15-7-12-19-20(13-15)29-24(21(19)22(25)27)26-23(28)18-10-8-17(9-11-18)14-16-5-3-2-4-6-16/h2-6,8-11,15H,7,12-14H2,1H3,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJBQYOKIHLRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzylbenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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